molecular formula C11H5F3O4 B6226605 1-oxo-6-(trifluoromethyl)-1H-isochromene-3-carboxylic acid CAS No. 2322867-01-4

1-oxo-6-(trifluoromethyl)-1H-isochromene-3-carboxylic acid

カタログ番号 B6226605
CAS番号: 2322867-01-4
分子量: 258.2
InChIキー:
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-oxo-6-(trifluoromethyl)-1H-isochromene-3-carboxylic acid, otherwise known as OTCA, is a compound with a wide range of applications in the scientific and medical fields. OTCA has been studied for its use in synthesizing pharmaceuticals, as well as its potential as an anti-inflammatory agent. Additionally, OTCA has been studied for its potential in treating neurological disorders and its effects on the body’s metabolism.

科学的研究の応用

OTCA has a wide range of applications in the scientific and medical fields. OTCA has been studied for its potential as an anti-inflammatory agent, and has been found to reduce inflammation in animal models. Additionally, OTCA has been studied for its potential to treat neurological disorders, including Alzheimer’s disease and Parkinson’s disease. OTCA has also been studied for its potential to treat type 2 diabetes and obesity, as well as its effects on the body’s metabolism.

作用機序

OTCA has been found to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2). COX-2 is an enzyme that is involved in the production of inflammatory mediators. By inhibiting the activity of COX-2, OTCA is able to reduce inflammation in the body. Additionally, OTCA has been found to act as an agonist of the G-protein coupled receptor GPR120, which is involved in the regulation of glucose and lipid metabolism. By activating this receptor, OTCA is able to modulate the body’s metabolism.
Biochemical and Physiological Effects
OTCA has been found to have a variety of biochemical and physiological effects on the body. OTCA has been found to reduce inflammation in animal models, as well as to reduce levels of triglycerides and cholesterol in the blood. Additionally, OTCA has been found to have neuroprotective effects, and has been found to reduce the levels of amyloid-beta in the brain, which is a protein associated with Alzheimer’s disease. OTCA has also been found to reduce the levels of proinflammatory cytokines in the body, which are associated with inflammation.

実験室実験の利点と制限

The use of OTCA in lab experiments has several advantages. OTCA is a relatively inexpensive compound, and is readily available in the laboratory. Additionally, OTCA is a relatively stable compound, and is relatively easy to synthesize. However, there are some limitations to using OTCA in lab experiments. OTCA is a relatively reactive compound, and can be degraded in the presence of light, heat, and oxygen. Additionally, OTCA can be toxic to some organisms, and should be handled with care in the laboratory.

将来の方向性

There are a variety of potential future directions for the research of OTCA. One potential direction is to continue to research the potential of OTCA as an anti-inflammatory agent. Additionally, further research could be done to explore the potential of OTCA to treat neurological disorders, such as Alzheimer’s disease and Parkinson’s disease. Additionally, further research could be done to explore the potential of OTCA to treat type 2 diabetes and obesity, as well as its effects on the body’s metabolism. Finally, further research could be done to explore the potential of OTCA to act as a drug delivery system, as well as its potential to be used in other medical applications.

合成法

OTCA can be synthesized in a variety of ways. One method involves the use of a Friedel-Crafts alkylation reaction. This involves reacting a trifluoromethylbenzene with an alkyl halide in the presence of an aluminum chloride catalyst. This reaction results in the formation of OTCA along with other byproducts. Another method involves the use of a palladium-catalyzed cross-coupling reaction between a trifluoromethylbenzene and an alkyl halide. This reaction also produces OTCA as a major product.

特性

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-oxo-6-(trifluoromethyl)-1H-isochromene-3-carboxylic acid involves the conversion of commercially available starting materials to the target compound through a series of chemical reactions.", "Starting Materials": [ "2,4-dihydroxybenzoic acid", "trifluoroacetic anhydride", "acetic anhydride", "sodium acetate", "sulfuric acid", "sodium hydroxide", "ethanol", "water" ], "Reaction": [ "Step 1: 2,4-dihydroxybenzoic acid is reacted with trifluoroacetic anhydride in the presence of sulfuric acid to form 2,4-dihydroxybenzotrifluoride.", "Step 2: 2,4-dihydroxybenzotrifluoride is then reacted with acetic anhydride and sodium acetate in ethanol to form 2-acetoxy-4-(trifluoromethyl)phenyl acetate.", "Step 3: 2-acetoxy-4-(trifluoromethyl)phenyl acetate is then reacted with sodium hydroxide in water to form 1-acetoxy-6-(trifluoromethyl)-1H-isochromene-3-carboxylic acid.", "Step 4: 1-acetoxy-6-(trifluoromethyl)-1H-isochromene-3-carboxylic acid is then hydrolyzed with sodium hydroxide to form the target compound, 1-oxo-6-(trifluoromethyl)-1H-isochromene-3-carboxylic acid." ] }

CAS番号

2322867-01-4

製品名

1-oxo-6-(trifluoromethyl)-1H-isochromene-3-carboxylic acid

分子式

C11H5F3O4

分子量

258.2

純度

95

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。